Cas no 253774-66-2 (4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate)
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate Chemical and Physical Properties
Names and Identifiers
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- 4-(1,2,3-THIADIAZOL-4-YL)PHENYL 4-METHOXYBENZENECARBOXYLATE
- Benzoic acid, 4-methoxy-, 4-(1,2,3-thiadiazol-4-yl)phenyl ester
- 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate
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4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T172250-0.5mg |
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate |
253774-66-2 | 0.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T172250-1mg |
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate |
253774-66-2 | 1mg |
$ 80.00 | 2022-06-03 | ||
| TRC | T172250-2.5mg |
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate |
253774-66-2 | 2.5mg |
$ 155.00 | 2022-06-03 | ||
| Ambeed | A879141-1g |
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzoate |
253774-66-2 | 90% | 1g |
$580.0 | 2024-07-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00889825-1g |
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzoate |
253774-66-2 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406853-1g |
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzoate |
253774-66-2 | 90% | 1g |
¥5031 | 2023-04-05 | |
| A2B Chem LLC | AI71693-1mg |
4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate |
253774-66-2 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI71693-5mg |
4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate |
253774-66-2 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI71693-10mg |
4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate |
253774-66-2 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI71693-500mg |
4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate |
253774-66-2 | >90% | 500mg |
$720.00 | 2024-04-20 |
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate Suppliers
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate
Professional Introduction to 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate (CAS No. 253774-66-2)
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate, identified by its CAS number 253774-66-2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of thiadiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural composition of this molecule, featuring a phenyl ring linked to a methoxybenzenecarboxylate moiety through a thiadiazole bridge, contributes to its unique chemical properties and biological interactions.
The thiadiazole core is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry. Specifically, the 1,2,3-thiadiazol-4-yl part of the molecule plays a crucial role in modulating biological pathways. Recent studies have highlighted the therapeutic potential of thiadiazole derivatives in treating inflammatory diseases, microbial infections, and even certain types of cancer. The presence of the phenyl ring and the methoxybenzenecarboxylate group further enhances the compound's pharmacological profile by influencing its solubility, bioavailability, and binding affinity to biological targets.
In the context of contemporary pharmaceutical research, 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate has been investigated for its potential as an anti-inflammatory agent. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. The compound's ability to modulate inflammatory cytokine production and inhibit key enzymes involved in the inflammatory cascade has been demonstrated in preclinical studies. These findings suggest that this derivative could serve as a lead compound for developing novel anti-inflammatory therapies.
Moreover, the methoxybenzenecarboxylate moiety in 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate contributes to its stability and bioactivity. This functional group is commonly found in biologically active molecules and is known to enhance binding interactions with enzymes and receptors. The phenolic hydroxyl group within this moiety can engage in hydrogen bonding with biological targets, improving the compound's affinity and efficacy. Such structural features make it an attractive candidate for further optimization into a drug candidate.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate. Molecular docking studies have been employed to predict the binding modes of this compound with various biological targets. These studies have revealed that the thiadiazole core interacts favorably with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. Additionally, the phenyl ring and methoxybenzenecarboxylate group exhibit good binding affinity with receptors involved in pain perception and immune response.
The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The thiadiazole ring is typically synthesized via condensation reactions between appropriate precursors under controlled conditions. Subsequent functionalization steps introduce the phenyl ring and the methoxybenzenecarboxylate group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been utilized to enhance reaction efficiency and selectivity.
In terms of pharmacokinetic properties, 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate exhibits promising characteristics that make it suitable for therapeutic applications. Preliminary studies indicate good oral bioavailability and moderate metabolic stability in vivo. These properties are critical for ensuring that the compound reaches its target sites effectively and remains active long enough to exert its desired therapeutic effects. Further pharmacokinetic studies are ongoing to fully characterize the drug-like properties of this derivative.
The potential applications of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate extend beyond anti-inflammatory therapy. Research has also explored its role in antimicrobial applications due to the inherent bioactivity of thiadiazole derivatives against various pathogens. The compound has shown promising activity against bacterial strains resistant to conventional antibiotics. This finding underscores the importance of developing novel antimicrobial agents to combat rising rates of antibiotic resistance worldwide.
Future directions in the study of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate include structural optimization to enhance its pharmacological profile further. Techniques such as combinatorial chemistry and high-throughput screening are being employed to identify analogs with improved potency and reduced side effects. Additionally, exploring new synthetic routes could lead to more cost-effective production methods,making this compound more accessible for clinical use.
The integration of computational modeling with experimental data has revolutionized drug discovery,and 4-(1,2,3-Thiadiazol-4-yI)phenyI 4-methoxybenzencarboxyIatcE exemplifies this approach。By leveraging computational tools,researchers can predict how modifications to the molecular structure will affect its biological activity。This accelerates the drug development process by allowing for rapid testing of numerous compounds before moving onIo more expensive wet-lab experiments。
In conclusion,the compound known as CAS No.25377۴—66—2 holds significant promise as a therapeutic agent due to its unique structural features。The combination of a thiadiazole core、a phenyI ring、and a methoxybenzencarboxyIatcE group endows it with diverse pharmacological activities。Recent research has highlighted its potential as an anti-inflammatory、antimicrobial、and possibly anticancer agent。With continued investigation into its synthesis、pharmacokinetics、and mechanisms of action,this derivative could emerge as a valuable addition to modern medicine。
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